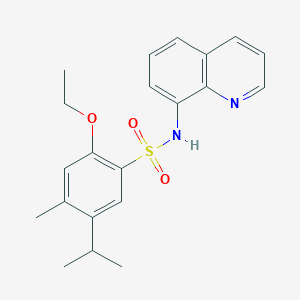
2-ethoxy-4-methyl-5-(propan-2-yl)-N-(quinolin-8-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-4-methyl-5-(propan-2-yl)-N-(quinolin-8-yl)benzene-1-sulfonamide is a chemical compound commonly referred to as QNZ. QNZ has been widely used in scientific research due to its ability to inhibit the activity of a protein called NF-κB, which is involved in the regulation of the immune system and cell growth.
Wirkmechanismus
QNZ works by binding to the active site of the IKKβ kinase, which is involved in the activation of NF-κB. This binding prevents the phosphorylation and activation of IKKβ, thereby inhibiting the activation of NF-κB.
Biochemical and Physiological Effects:
QNZ has been shown to have a range of biochemical and physiological effects. Inhibition of NF-κB by QNZ has been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases. QNZ has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of QNZ is its ability to selectively inhibit NF-κB activity without affecting other cellular processes. This specificity makes it a valuable tool in the study of NF-κB signaling pathways. However, QNZ has also been shown to have off-target effects on other proteins, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving QNZ. One area of interest is the development of more potent and selective NF-κB inhibitors based on the structure of QNZ. Another area of research is the investigation of the potential therapeutic applications of QNZ in the treatment of various diseases, including cancer and inflammatory disorders. Finally, further studies are needed to fully understand the off-target effects of QNZ and their impact on experimental results.
Synthesemethoden
The synthesis of QNZ involves several steps, starting with the reaction of 8-hydroxyquinoline with 4-methylbenzenesulfonyl chloride to produce 8-(4-methylbenzenesulfonyl)quinoline. This intermediate product is then reacted with propan-2-ylmagnesium bromide to produce 8-(4-methylbenzenesulfonyl)-2-propan-2-ylquinoline. Finally, the reaction of this product with 2-ethoxy-4-chloro-5-methylbenzenesulfonamide yields QNZ.
Wissenschaftliche Forschungsanwendungen
QNZ has been extensively used in scientific research as an NF-κB inhibitor. NF-κB is a protein that plays a crucial role in the regulation of the immune system, inflammation, and cell growth. Dysregulation of NF-κB has been linked to various diseases, including cancer, autoimmune disorders, and chronic inflammation. QNZ has been shown to effectively inhibit NF-κB activity, making it a valuable tool in the study of these diseases.
Eigenschaften
IUPAC Name |
2-ethoxy-4-methyl-5-propan-2-yl-N-quinolin-8-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-5-26-19-12-15(4)17(14(2)3)13-20(19)27(24,25)23-18-10-6-8-16-9-7-11-22-21(16)18/h6-14,23H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULYYWIPWUJIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-4-methyl-5-(propan-2-yl)-N-(quinolin-8-yl)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2,3-Dihydroindol-1-ylsulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2448771.png)
![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2448772.png)

![4-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole-1-carbonyl}pyridine](/img/structure/B2448774.png)
![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2448776.png)
![Methyl 2-((2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2448778.png)
![4-[3-(Azepan-1-ylcarbonyl)piperidin-1-yl]-2-methylthieno[3,2-c]pyridine](/img/structure/B2448780.png)



![methyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2448787.png)

